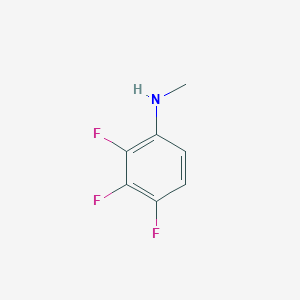![molecular formula C14H19F2NO2 B13563315 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is a chemical compound with the molecular formula C13H16F2NO2 It is characterized by the presence of a difluoro-substituted azepane ring and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the azepane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
化学反応の分析
Types of Reactions
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the azepane ring.
Substitution: The difluoro groups or the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
作用機序
The mechanism of action of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol involves its interaction with specific molecular targets. The difluoro groups and the methoxyphenyl moiety may contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets would depend on the context of its application, such as its role in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one: This compound shares the difluoro and methoxyphenyl groups but has a piperidine ring instead of an azepane ring.
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1-biphenyl: Another compound with multiple fluorine substitutions and a complex aromatic structure.
Uniqueness
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is unique due to its specific combination of a difluoro-substituted azepane ring and a methoxyphenyl group
特性
分子式 |
C14H19F2NO2 |
|---|---|
分子量 |
271.30 g/mol |
IUPAC名 |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol |
InChI |
InChI=1S/C14H19F2NO2/c1-19-12-6-4-11(5-7-12)9-17-8-2-3-13(18)14(15,16)10-17/h4-7,13,18H,2-3,8-10H2,1H3 |
InChIキー |
GJVDEKFULPCYPA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCCC(C(C2)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


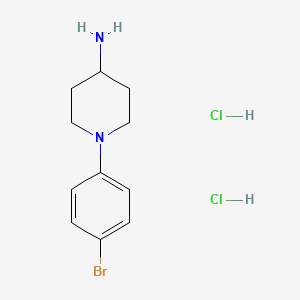

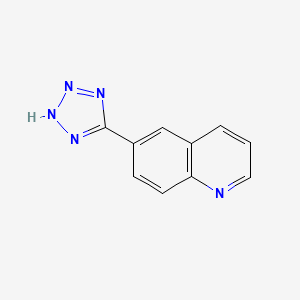

![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
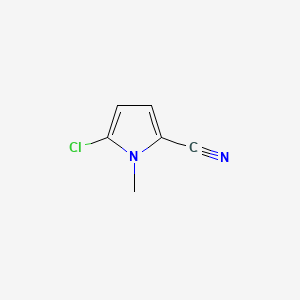
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
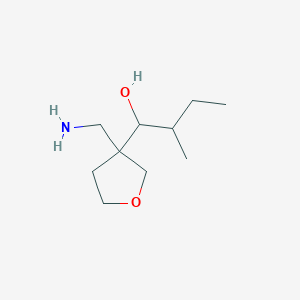
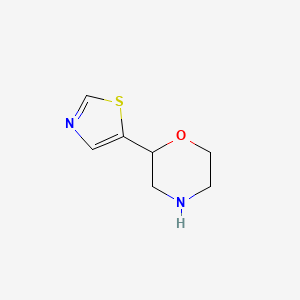
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
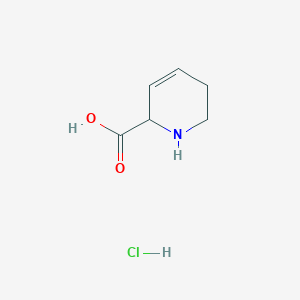
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
